molecular formula C19H18ClF3N2O3 B2619383 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide CAS No. 1904220-02-5

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

Cat. No.: B2619383
CAS No.: 1904220-02-5
M. Wt: 414.81
InChI Key: ATLBMJVFLCAUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a chloro group, a tetrahydrofuran-3-yl ether, and a trifluoromethylphenethyl group.

Preparation Methods

The synthesis of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions, including nitration, reduction, and amidation.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydrofuran-3-yl Ether: This step involves the formation of an ether linkage between the nicotinamide core and tetrahydrofuran-3-yl group, typically through nucleophilic substitution reactions.

    Incorporation of the Trifluoromethylphenethyl Group: The trifluoromethylphenethyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high purity and yield.

Chemical Reactions Analysis

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The trifluoromethylphenethyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts like palladium or nickel, solvents such as dichloromethane or toluene, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Nicotinamide Derivatives: Compounds with a nicotinamide core but different substituents, such as 5-chloro-6-methoxy-N-(4-methylphenethyl)nicotinamide.

    Tetrahydrofuran-3-yl Ethers: Compounds with a tetrahydrofuran-3-yl ether linkage but different core structures, such as 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-methylphenethyl)benzamide.

    Trifluoromethylphenethyl Derivatives: Compounds with a trifluoromethylphenethyl group but different core structures, such as 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)benzamide.

The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct chemical and biological properties.

Biological Activity

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Nicotinamide Core : This core is synthesized through nitration, reduction, and amidation reactions.
  • Introduction of the Chloro Group : Chlorination is typically performed using thionyl chloride or phosphorus pentachloride.
  • Attachment of the Tetrahydrofuran-3-yl Ether : This step involves nucleophilic substitution to form an ether linkage between the nicotinamide core and the tetrahydrofuran group .

Reaction Conditions

StepConditionsYield
ChlorinationThionyl chloride, room temperatureVariable
Nucleophilic substitutionTetrahydrofuran solvent, base catalystHigh (up to 90%)

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact targets remain to be fully elucidated but may include:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes related to inflammation and cancer progression.
  • Receptor Binding : It may interact with receptors that play roles in cellular signaling pathways .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and others, demonstrating IC50 values in the low micromolar range. For example, one study reported significant cytotoxicity against non-small cell lung cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce pro-inflammatory cytokine production in models of acute inflammation, showing promise as a therapeutic agent in inflammatory diseases .
  • Pharmacokinetics and Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that could influence its efficacy and safety profile. Understanding these pathways is crucial for optimizing its therapeutic use .

Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation (IC50 < 10 µM)
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionPotential modulation of key enzymes

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c20-16-9-13(10-25-18(16)28-15-6-8-27-11-15)17(26)24-7-5-12-1-3-14(4-2-12)19(21,22)23/h1-4,9-10,15H,5-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLBMJVFLCAUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.